molecular formula C9H10N2O2 B1279879 8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one CAS No. 870064-81-6

8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one

Cat. No.: B1279879
CAS No.: 870064-81-6
M. Wt: 178.19 g/mol
InChI Key: UHRVKUQPJJFREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes an oxazine ring fused with a benzene ring, an amino group at the 8th position, and a methyl group at the 2nd position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the following steps:

    Formation of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an o-aminophenol derivative and a carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

    Introduction of the Amino Group: The amino group at the 8th position can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the oxazine intermediate with an amine source under suitable conditions.

    Methylation: The methyl group at the 2nd position can be introduced through a methylation reaction using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; reactions often performed in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Introduction of various substituents, leading to a diverse range of derivatives.

Scientific Research Applications

Structure and Characteristics

8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one features a benzoxazine ring, which is known for its stability and reactivity. The presence of an amino group enhances its potential for biological activity, making it a subject of interest in drug development and other applications.

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Research has indicated that derivatives of this compound exhibit anti-inflammatory and analgesic activities. Studies have explored its efficacy against various conditions, including pain management and inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study conducted on the anti-inflammatory properties of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results suggest that it could be developed into a therapeutic agent for treating inflammatory conditions such as arthritis.

Agricultural Applications

In agriculture, this compound has been investigated for its potential as a plant growth regulator. Its application can enhance crop yield by promoting growth and resistance to pests.

Case Study: Plant Growth Regulation

Research published in agricultural journals highlighted the compound's ability to stimulate root development in various plant species. Field trials showed that treated plants exhibited improved growth rates and resilience against environmental stressors.

Materials Science

The unique chemical structure of this compound allows it to be used as an additive in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Enhancement

A study on the incorporation of this compound into polyamide matrices revealed improved thermal resistance and mechanical strength compared to unmodified polymers. This enhancement makes it suitable for applications in high-performance materials.

Mechanism of Action

The mechanism of action of 8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The presence of the amino and methyl groups allows for specific interactions with target sites, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

    8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the methyl group at the 2nd position, resulting in different chemical properties and reactivity.

    2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the amino group at the 8th position, affecting its biological activity and applications.

    8-Amino-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one:

Uniqueness

8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both the amino and methyl groups, which impart distinct chemical and biological properties. This combination allows for versatile reactivity and a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting from substituted phenols or benzaldehyde derivatives. A common approach includes:

  • Condensation : Reacting 3-bromo-4-hydroxybenzaldehyde with methylamine to form the benzoxazine core.
  • Reduction : Catalytic hydrogenation (e.g., Pd/C in methanol) to reduce nitro or halogenated intermediates to the amino derivative .
  • O-Alkylation : Introducing methyl groups via alkylation reactions using methyl iodide or chloroacetyl chloride .
  • Characterization : Confirmation of structure via 1H^1H NMR, 13C^{13}C NMR, and HRMS, with specific attention to signals for the methyl group (δ ~1.5 ppm) and the oxazinone carbonyl (δ ~170 ppm) .

Q. How can researchers verify the purity and identity of this compound?

  • Chromatography : Use HPLC with a C18 column and UV detection at 254 nm to assess purity.
  • Spectroscopic Analysis : Compare 1H^1H NMR shifts with literature data (e.g., aromatic protons at δ 6.8–7.2 ppm, NH2_2 protons at δ 5.2–5.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks via HRMS (expected [M+H]+^+ for C9_9H10_{10}N2_2O2_2: 178.0742) .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of 8-Amino-2-methyl derivatives?

  • Catalyst Selection : Use Pd/C (10% w/w) for efficient nitro-to-amine reduction, achieving yields >85% under hydrogen atmosphere .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance Smiles rearrangement efficiency during ring closure .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 120°C) while maintaining yields >90% .

Q. How do substituent positions (e.g., 6-Bromo, 8-Methoxy) affect biological activity?

  • Electron-Withdrawing Groups (EWGs) : Bromo substituents at position 6 enhance electrophilic reactivity, improving binding to targets like TRPV1 receptors .
  • Methoxy Groups : Position 8 methoxy derivatives show reduced metabolic clearance due to steric hindrance, as evidenced by in vitro CYP450 assays .
  • Activity Correlation : Molecular docking studies reveal that substituents at position 7 improve hydrophobic interactions in enzyme active sites .

Q. How can contradictory biological data for this compound be resolved?

  • Assay Validation : Replicate experiments across multiple cell lines (e.g., HEK293 for TRPV1 vs. CHO for GPCRs) to rule out cell-specific effects .
  • Structural Confirmation : Re-characterize batches via X-ray crystallography to exclude polymorphic variations affecting activity .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., 8-Amino-6-chloro derivatives) to identify substituent-dependent trends .

Q. What methodologies are recommended for studying pharmacokinetic properties?

  • In Vitro ADME : Use Caco-2 cell monolayers to assess permeability (Papp_{app} >1 × 106^{-6} cm/s indicates good absorption) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2} >30 minutes suggests suitability for in vivo studies) .
  • Prodrug Design : Introduce acetyl or carbamate groups at the NH2_2 position to enhance solubility and oral bioavailability .

Q. How can molecular docking guide the design of 8-Amino-2-methyl benzoxazinone derivatives?

  • Target Selection : Prioritize receptors with hydrophobic binding pockets (e.g., TRPV1, β2_2-adrenergic receptors) .
  • Docking Protocols : Use AutoDock Vina with AMBER force fields, focusing on hydrogen bonding (e.g., NH2_2 with Asp/Glu residues) and π-π stacking (aromatic ring with Phe/Tyr) .
  • Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC50_{50} values to refine models .

Q. Methodological Recommendations

  • Contradiction Analysis : Always cross-reference synthetic protocols (e.g., nitro reduction conditions in vs. Smiles rearrangement in ).
  • Data Reproducibility : Publish full spectroscopic datasets (NMR, HRMS) to facilitate peer validation .
  • Ethical Sourcing : Avoid suppliers like benchchem.com ; prioritize peer-reviewed synthesis routes .

Properties

IUPAC Name

8-amino-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRVKUQPJJFREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC(=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468976
Record name 8-Amino-2-methyl-4H-benzo[1,4]oxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870064-81-6
Record name 8-Amino-2-methyl-4H-benzo[1,4]oxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.